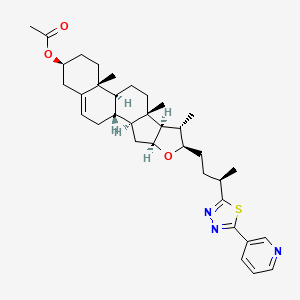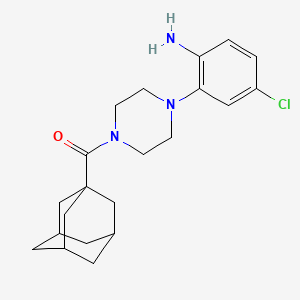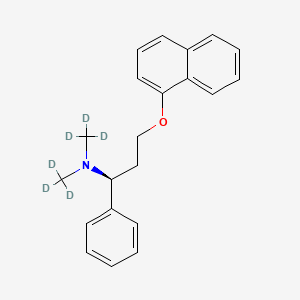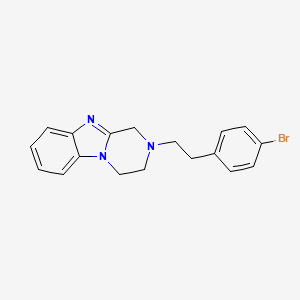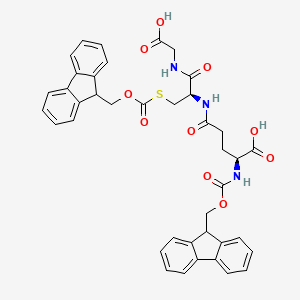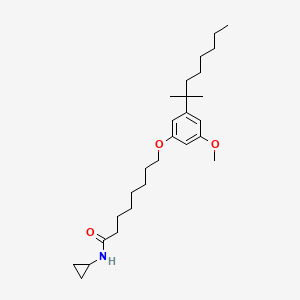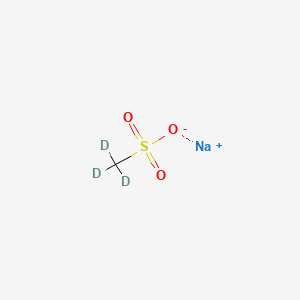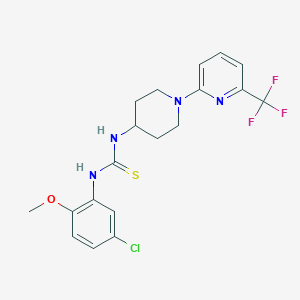
Sodium naphthalen-1-yloxyphosphonic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium naphthalen-1-yl hydrogenphosphate hydrate is a biochemical reagent with a variety of applications in scientific research and industry. It is commonly used as a flame retardant for materials such as plastics, textiles, and construction materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium naphthalen-1-yl hydrogenphosphate hydrate typically involves the reaction of naphthalen-1-ol with phosphorus oxychloride (POCl3) to form naphthalen-1-yl phosphate. This intermediate is then neutralized with sodium hydroxide (NaOH) to produce the sodium salt. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of sodium naphthalen-1-yl hydrogenphosphate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often crystallized and purified to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium naphthalen-1-yl hydrogenphosphate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalen-1-yl phosphate derivatives.
Reduction: Reduction reactions can convert it back to naphthalen-1-ol.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include naphthalen-1-yl phosphate derivatives, naphthalen-1-ol, and various substituted naphthalene compounds .
Applications De Recherche Scientifique
Sodium naphthalen-1-yl hydrogenphosphate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a biochemical reagent in life science research, particularly in studies involving phosphorylation processes.
Mécanisme D'action
The mechanism of action of sodium naphthalen-1-yl hydrogenphosphate hydrate involves its ability to donate phosphate groups in biochemical reactions. This property makes it useful in phosphorylation processes, where it acts as a phosphate donor. The molecular targets and pathways involved include various enzymes and proteins that participate in phosphorylation and dephosphorylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-yl phosphate: Similar in structure but lacks the sodium ion.
Naphthalen-2-yl phosphate: Similar but with the phosphate group attached to the 2-position of the naphthalene ring.
Phenyl phosphate: Similar phosphate donor but with a phenyl group instead of a naphthyl group.
Uniqueness
Sodium naphthalen-1-yl hydrogenphosphate hydrate is unique due to its specific structure, which combines the properties of naphthalene and phosphate groups. This combination imparts unique chemical reactivity and makes it suitable for specific applications in flame retardancy, corrosion inhibition, and biochemical research .
Propriétés
Formule moléculaire |
C10H11NaO5P+ |
|---|---|
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
sodium;naphthalen-1-yl dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H9O4P.Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;1H2/q;+1; |
Clé InChI |
NSWUDGODQXQNON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


